3-Chloro-4-fluorobenzo[d]isoxazole
Overview
Description
3-Chloro-4-fluorobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms in the benzene ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The exact interaction of 3-Chloro-4-fluorobenzo[d]isoxazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways, leading to diverse downstream effects
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized isoxazoles.
Scientific Research Applications
3-Chloro-4-fluorobenzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylisoxazole
- 4-Chloro-3-fluorophenylisoxazole
- 3-Chloro-5-fluorophenylisoxazole
Uniqueness
3-Chloro-4-fluorobenzo[d]isoxazole is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-chloro-4-fluoro-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJVIDSGXOFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626127 | |
Record name | 3-Chloro-4-fluoro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247092-09-7 | |
Record name | 3-Chloro-4-fluoro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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